1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane molecular weight and physical properties
1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane molecular weight and physical properties
Executive Summary
As a Senior Application Scientist specializing in organometallic chemistry, I frequently leverage sterically encumbered organosilanes to access transient, highly reactive intermediates. 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is a specialized precursor renowned for its ability to generate silicon-carbon double bonds (silaethenes) upon ultraviolet irradiation 1[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application in advanced synthesis and drug development.
Physicochemical Profiling
Understanding the physical properties of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is critical for predicting its behavior in solution and its partitioning in biological or biphasic systems. The molecule consists of a pentamethyldisilane core conjugated to a 1-phenylethenyl moiety, resulting in a highly lipophilic and sterically demanding structure.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| Molecular Formula | C13H22Si2 2[2] | Defines the organometallic framework and carbon-silicon ratio. |
| Molecular Weight | 234.485 g/mol 2[2] | Essential for precise stoichiometric calculations in synthetic workflows. |
| CAS Registry Number | 139598-17-7 2[2] | Unique identifier ensuring procurement of the exact isomeric structure. |
| Topological Polar Surface Area (TPSA) | 0.00 Ų 2[2] | Indicates a complete lack of polar hydrogen-bonding functional groups, driving high lipophilicity. |
| Predicted LogP | 3.66 2[2] | Suggests strong hydrophobic character, requiring non-polar solvents (e.g., hexane, benzene) for optimal solvation. |
Mechanistic Insights: Photochemical Reactivity
The defining characteristic of 1-alkenyldisilanes is their susceptibility to photochemically induced 1,3-silyl migration. When 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane is subjected to UV irradiation, the weak Si-Si bond facilitates the migration of a trimethylsilyl group to the terminal carbon of the vinyl substituent 1[1].
This photorearrangement generates a highly reactive silaethene (Si=C) intermediate 1[1]. Because the Si=C double bond is kinetically unstable, it must be generated in situ in the presence of a trapping agent. When reacted with enolizable or non-enolizable ketones (such as methyl vinyl ketone), the intermediate undergoes rapid cycloaddition, yielding complex [2+2] and[2+4] silyl-substituted cycloadducts 1[1]. This mechanistic pathway is a powerful tool for constructing rigid, silicon-containing ring systems.
Photochemical generation of a silaethene intermediate and subsequent ketone cycloaddition.
Standardized Experimental Protocol: Photolysis and Trapping
To ensure self-validating and reproducible results, the following protocol outlines the generation and trapping of the silaethene intermediate. Every step is designed with built-in causality to maximize yield and prevent degradation.
Objective: To synthesize silyl-substituted cycloadducts via the photolysis of 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane in the presence of methyl vinyl ketone 1[1].
Step 1: Reagent Preparation and Rigorous Degassing
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Action: In a flame-dried quartz Schlenk tube, dissolve 1.0 mmol of the disilane precursor and 5.0 mmol of methyl vinyl ketone in 10 mL of anhydrous hexane. Subject the mixture to three freeze-pump-thaw cycles.
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Causality: Quartz is utilized because it is transparent to the critical UV wavelengths (<300 nm) required for excitation. Degassing is absolutely mandatory; molecular oxygen acts as a triplet quencher and will rapidly oxidize the transient silaethene intermediate into unwanted siloxane oligomers.
Step 2: Controlled UV Irradiation
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Action: Irradiate the degassed mixture using a low-pressure mercury lamp (254 nm) at 0–5 °C for 2 to 4 hours.
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Causality: The 254 nm wavelength specifically targets the π-π* transitions of the phenylethenyl-disilane system, triggering the necessary 1,3-silyl migration 1[1]. Maintaining a low temperature (0–5 °C) suppresses the thermal degradation of the kinetically unstable silaethene, favoring the desired bimolecular cycloaddition kinetics over unimolecular decomposition.
Step 3: In-Process Reaction Monitoring
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Action: Monitor the disappearance of the disilane precursor by extracting 50 µL aliquots under a positive argon flow for GC-MS analysis.
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Causality: Real-time monitoring acts as a self-validating checkpoint. It prevents over-irradiation, which can induce secondary photolysis and degradation of the newly formed[2+2] and [2+4] cycloadducts 1[1].
Step 4: Isolation and Chromatographic Resolution
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Action: Evaporate the hexane under reduced pressure. Purify the crude residue via silica gel column chromatography using a shallow gradient of hexane/ethyl acetate.
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Causality: Silica gel chromatography effectively resolves the regioisomers and stereoisomers formed during the cycloaddition. The resulting silyl adducts are stable to standard normal-phase conditions, allowing for the isolation of analytically pure compounds for downstream drug development applications.
Applications in Drug Development & Materials Science
For professionals in drug discovery, the strategic incorporation of silicon into organic scaffolds—often termed the "silicon switch" approach—is a proven method to modulate pharmacokinetic properties. The cycloadducts derived from 1,1,1,2,2-pentamethyl-2-(1-phenylethenyl)disilane offer rigid, highly lipophilic ring systems 2[2]. These structures can serve as novel bioisosteres for saturated carbocycles, potentially improving membrane permeability and altering the metabolic liability of lead compounds. Furthermore, in materials science, these discrete silicon-carbon frameworks are investigated as monomers for advanced silicon-based polymers and photoresists.
References
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Reactivities of Adamantyl-Substituted Metallenes with a C=E (E = C, Si, Ge, Sn, and Pb) Double Bond. A Theoretical Study (Citing Ishikawa et al., 1978) Source: Organometallics - ACS Publications URL:[Link]
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(2-ethenylphenyl)-dimethyl-trimethylsilylsilane Product Specifications Source: GlobalChemMall URL:[Link]
